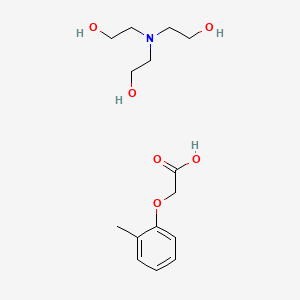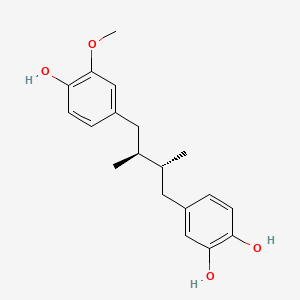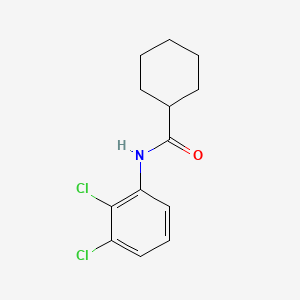
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
N-(2,3-dichlorophenyl)cyclohexanecarboxamide plays a significant role in biochemical reactions by inhibiting the positive regulation of androgen receptor signaling. It interacts with the cochaperone protein FKBP52, which is involved in the hormone-induced dissociation of the androgen receptor. This interaction prevents the nuclear translocation of the androgen receptor and subsequently inhibits androgen receptor-dependent gene expression. The compound’s ability to inhibit the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP and LAPC4, highlights its potential therapeutic applications .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In prostate cancer cells, it inhibits cell proliferation by blocking androgen receptor signaling. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on androgen receptor signaling pathways can lead to changes in the expression of genes involved in cell growth and survival, ultimately influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the cochaperone protein FKBP52. By inhibiting the interaction between FKBP52 and the androgen receptor, the compound prevents the nuclear translocation of the androgen receptor. This inhibition results in the suppression of androgen receptor-dependent gene expression. Additionally, the compound’s ability to inhibit the proliferation of androgen-dependent prostate cancer cells further elucidates its mechanism of action at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of androgen receptor signaling and reduced cell proliferation. The stability of the compound under different experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to androgen receptor signaling. The compound interacts with enzymes and cofactors that regulate the activity of the androgen receptor. By inhibiting the positive regulation of androgen receptor signaling, the compound can affect metabolic flux and metabolite levels within cells. These interactions contribute to the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its efficacy and potency. Studies have shown that the compound can be transported into cells and distributed to specific cellular compartments, where it exerts its inhibitory effects on androgen receptor signaling .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its ability to inhibit androgen receptor signaling and affect cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)cyclohexanecarboxamide typically involves the reaction of 2,3-dichloroaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dichlorophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer research.
Medicine: It is investigated for its potential therapeutic effects, especially in the treatment of prostate cancer.
Mécanisme D'action
N-(2,3-dichlorophenyl)cyclohexanecarboxamide exerts its effects by inhibiting the positive regulation of androgen receptor signaling by the cochaperone protein FKBP52. This inhibition prevents hormone-induced dissociation of FKBP52, nuclear translocation of the androgen receptor, and androgen receptor-dependent gene expression. As a result, it inhibits the proliferation of androgen-dependent prostate cancer cell lines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dichlorophenyl)cyclohexanecarboxamide
- N-(2,5-dichlorophenyl)cyclohexanecarboxamide
- N-(3,4-dichlorophenyl)cyclohexanecarboxamide
Uniqueness
N-(2,3-dichlorophenyl)cyclohexanecarboxamide is unique due to its specific inhibition of androgen receptor signaling via FKBP52, which distinguishes it from other similar compounds that may not target the same molecular pathways .
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPWKRVXNGLEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200709-97-3 | |
| Record name | 200709-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


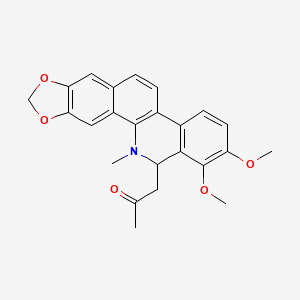
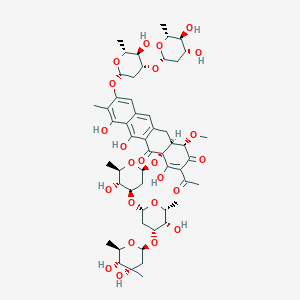
![[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine](/img/structure/B1216493.png)
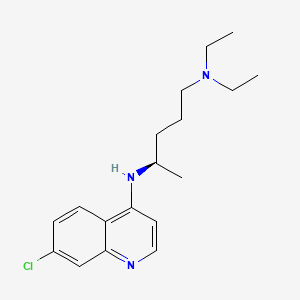
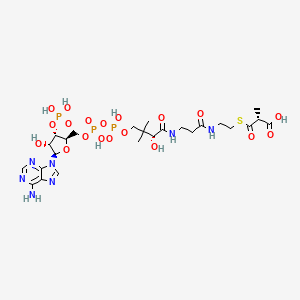
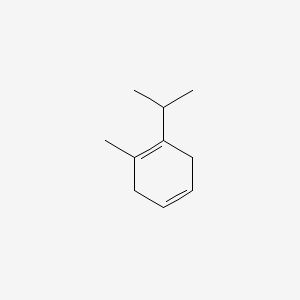
![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)
![8-Methylbenzo[a]pyrene](/img/structure/B1216502.png)



